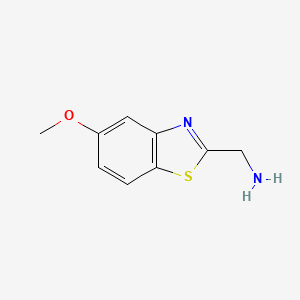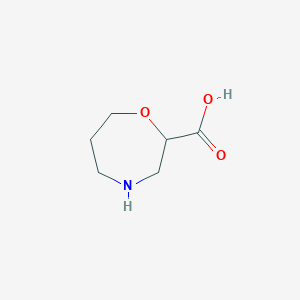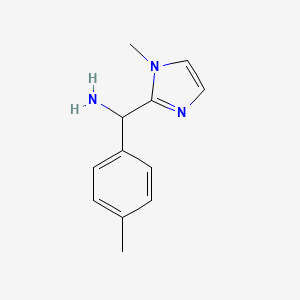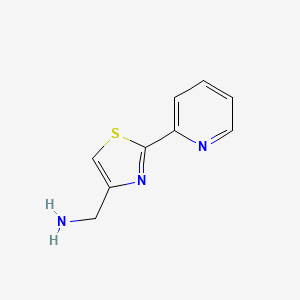![molecular formula C9H21N3 B3307785 2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine CAS No. 933749-62-3](/img/structure/B3307785.png)
2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the use of aminomethyl groups and pyrrolidine rings. Pyrrolidine rings are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidines can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
1. Catalytic Asymmetric Reactions and Medicinal Chemistry
2-Aminomethyl pyrrolidines are significant in catalytic asymmetric reactions and medicinal chemistry. A study by (Turnpenny & Chemler, 2014) reported the first copper-catalyzed alkene diamination with high enantioselectivity. This process expanded the availability of substituted 2-aminomethyl pyrrolidines, which are privileged compounds in these fields.
2. Synthesis and Characterization of Novel Compounds
A series of novel Schiff bases of 3-aminomethyl pyridine have been synthesized for potential anticonvulsant applications, as noted in a study by (Pandey & Srivastava, 2011). This research highlights the importance of 2-aminomethyl pyrrolidines in creating new chemical compounds with potential therapeutic uses.
3. Antibacterial Activity
The compound has been used in synthesizing new quinolones with 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] moiety, showing significant antibacterial efficacy, particularly against Gram-positive organisms, as found in research by (Hagen et al., 1994). This demonstrates its utility in developing new antibacterial agents.
4. Catalytic Aminomethylation of Heterocycles
The compound facilitates catalytic aminomethylation of heterocycles like pyrrole and indole, which is useful in organic chemistry. A study by (Akhmetova et al., 2018) discusses its application in generating fungistatic activity against phytopathogenic fungi.
5. Coordination Chemistry
The compound is utilized in coordination chemistry, as seen in the preparation of complexes with cobalt(II), nickel(II), and copper(II), showing potential as coloring materials for poly(vinyl chloride), as studied by (Allan et al., 1991).
Eigenschaften
IUPAC Name |
2-[3-(aminomethyl)pyrrolidin-1-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)5-6-12-4-3-9(7-10)8-12/h9H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPZYJIYGKMADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine](/img/structure/B3307760.png)



![Methyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B3307793.png)
![[1-(3-Chlorophenyl)cyclopentyl]methanamine](/img/structure/B3307797.png)
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B3307803.png)